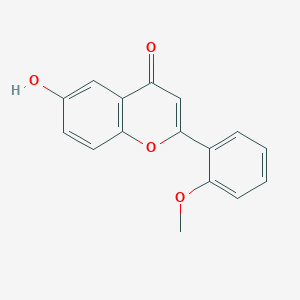

6-Hydroxy-2'-methoxyflavone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C16H12O4 |

|---|---|

Molekulargewicht |

268.26 g/mol |

IUPAC-Name |

6-hydroxy-2-(2-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)16-9-13(18)12-8-10(17)6-7-15(12)20-16/h2-9,17H,1H3 |

InChI-Schlüssel |

OOGPSPVFDWHSGX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O |

Kanonische SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O |

Herkunft des Produkts |

United States |

Natural Occurrence, Isolation, and Structural Elucidation in Research

Plant Sources and Biodiversity Relevance for 6-Hydroxy-2'-methoxyflavone

While this compound is recognized as a naturally-derived flavonoid compound found in various plants, specific species that produce this exact isomer are not widely documented in current scientific literature scielo.br. However, the structural motif is common in the plant kingdom. Closely related compounds, such as 6-methoxyflavone (B191845), have been identified in plants like Pimelea decora and Eupatorium cannabinum. Furthermore, various other methoxyflavones have been extensively isolated from the rhizomes of Kaempferia parviflora (black ginger), indicating that plants from genera like Pimelea, Eupatorium, and Kaempferia are rich sources of structurally similar flavonoids myfoodresearch.comnih.govresearchgate.netmdpi.com. The presence of such compounds highlights the metabolic diversity within plant species and underscores the potential for discovering new natural sources of specific flavonoid isomers.

Advanced Isolation Methodologies for Flavonoids

The isolation of this compound from natural sources relies on established methodologies developed for the broader class of flavonoids. The process typically involves an initial extraction followed by multi-step chromatographic purification.

The primary step in isolating flavonoids from plant material is solid-liquid extraction. Maceration is a widely used technique where dried and powdered plant material, such as rhizomes, is soaked in a suitable solvent for an extended period myfoodresearch.com. Ethanol is a common solvent of choice due to its ability to extract a wide range of compounds with varying polarities mdpi.com.

Following the initial extraction, the crude extract is often subjected to solvent fractionation. This liquid-liquid extraction process partitions the components of the crude extract between two immiscible solvents of different polarities. For instance, an ethanolic extract might be partitioned against solvents like n-hexane, chloroform (CHCl3), or ethyl acetate (EtOAc) to separate compounds based on their polarity, thereby enriching the flavonoid content in a specific fraction nih.gov.

After obtaining an enriched flavonoid fraction, chromatographic techniques are essential for purifying individual compounds.

Column Chromatography (CC): This is a fundamental purification step where the extract is passed through a stationary phase (commonly silica gel or Sephadex) packed in a column. A solvent or a gradient of solvents (mobile phase) is used to elute the compounds, separating them based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC): For final purification and achieving high purity, preparative HPLC is the method of choice. It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column packed with smaller particles, resulting in much higher resolution and separation efficiency mdpi.com. Reverse-phase columns (like C18) are frequently used, where nonpolar compounds are retained longer than polar ones.

Comprehensive Spectroscopic and Spectrometric Characterization

Once isolated, the definitive structure of this compound is determined using a combination of spectroscopic and spectrometric methods.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and chemical environment of hydrogen atoms. Key expected signals include a singlet for the C-3 proton, distinct signals for the protons on the A-ring (H-5, H-7, H-8), and a complex pattern for the four protons on the B-ring. The methoxy (B1213986) group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environment. The spectrum would show 16 distinct signals corresponding to the 16 carbons in the molecule, including the carbonyl carbon (C-4) at a downfield shift (around 176-180 ppm) and the methoxy carbon at an upfield shift (around 55-60 ppm) nih.gov. Two-dimensional NMR experiments like HSQC and HMBC would be used to definitively assign each proton and carbon signal and confirm the connectivity between them scielo.br.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | ~6.9 | s |

| H-5 | ~7.9 | d |

| H-7 | ~7.3 | dd |

| H-8 | ~7.5 | d |

| H-3' | ~7.2 | d |

| H-4' | ~7.5 | t |

| H-5' | ~7.1 | t |

| H-6' | ~7.7 | d |

| 6-OH | ~10.0 | s (broad) |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~163.0 |

| C-3 | ~107.5 |

| C-4 | ~176.8 |

| C-4a | ~121.0 |

| C-5 | ~125.0 |

| C-6 | ~152.0 |

| C-7 | ~118.0 |

| C-8 | ~123.0 |

| C-8a | ~149.0 |

| C-1' | ~120.5 |

| C-2' | ~157.0 |

| C-3' | ~112.5 |

| C-4' | ~131.0 |

| C-5' | ~121.0 |

| C-6' | ~130.0 |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₆H₁₂O₄), the expected exact mass is 268.0736 Da hmdb.ca.

Tandem Mass Spectrometry (MS/MS): This method involves fragmentation of the parent ion to provide structural information. The fragmentation pattern is characteristic of the flavonoid backbone and the position of its substituents. A common fragmentation involves the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring. For methoxylated flavonoids, the loss of a methyl radical (•CH₃) is a characteristic fragmentation pathway np-mrd.org.

Observed MS/MS Fragmentation Data hmdb.ca

| Precursor Ion | Precursor m/z | Ion Mode | Top Fragment Ions (m/z) |

|---|---|---|---|

| [M+H]⁺ | 269.0808 | Positive | 254, 255, 269 |

The fragmentation in negative mode showing a primary peak at m/z 252 corresponds to the loss of a methyl group ([M-H-CH₃]⁻), which is a diagnostic fragmentation for a methoxyflavone.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Spectroscopic techniques are fundamental in the structural elucidation of flavonoid compounds, providing critical information about their electronic transitions and functional groups. For this compound, Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy serve as key analytical methods for its characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a flavone (B191248) typically exhibits two major absorption bands, referred to as Band I and Band II. Band I, which appears at longer wavelengths (typically 300–380 nm), is associated with the electronic transitions in the cinnamoyl system (B-ring and the C3, C2, and C=O of the C-ring). Band II, observed at shorter wavelengths (typically 240–280 nm), corresponds to the benzoyl system (A-ring and the C=O group).

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in a molecule. In the case of this compound, the IR spectrum provides direct evidence for its key structural features. The presence of a hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibration of the γ-pyrone ring in flavonoids is one of the most intense and characteristic bands, generally appearing in the 1600-1660 cm⁻¹ region.

Other significant absorptions include those for C=C stretching of the aromatic rings, C-O stretching of the ether and phenol groups, and C-H stretching and bending vibrations. While a publicly available, peer-reviewed research paper detailing the complete IR peak assignments for this compound could not be identified through extensive searches, the PubChem database notes the existence of an ATR-IR spectrum for the compound, indicating that such data has been measured. nih.gov

Based on the known spectral characteristics of similar flavonoids, a representative, though not experimentally verified for this specific compound, set of IR data can be anticipated.

Interactive Data Table: Anticipated Spectroscopic Data for this compound

Note: The following tables are based on typical values for flavonoids with similar substitution patterns. Specific experimental data for this compound is not available in the cited literature.

Table 1: Predicted UV-Vis Absorption Maxima (λmax)

| Spectral Band | Predicted Wavelength Range (nm) | Associated Structural Moiety |

|---|---|---|

| Band I | 300 - 380 | Cinnamoyl System (B-ring + C-ring) |

Table 2: Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~1640 (strong) | C=O stretch | γ-Pyrone Carbonyl |

| 1600 - 1450 | C=C stretch | Aromatic Rings |

| ~1250 | C-O stretch | Aryl Ether (Methoxy) |

Synthetic Strategies and Chemical Modifications for Research Purposes

De Novo Synthesis Approaches to Flavone (B191248) Skeletons

The construction of the flavone backbone is most commonly achieved through the formation of a chalcone (B49325) intermediate, which is subsequently cyclized, or via the Baker-Venkataraman rearrangement, which assembles a key dione (B5365651) intermediate before cyclization.

A prevalent and versatile method for synthesizing flavones is the oxidative cyclization of 2'-hydroxychalcone (B22705) precursors. nih.govinnovareacademics.in This approach begins with the base-catalyzed Claisen-Schmidt condensation of an appropriately substituted 2'-hydroxyacetophenone (B8834) and a benzaldehyde (B42025) to form a 2'-hydroxychalcone. innovareacademics.in For the synthesis of 6-Hydroxy-2'-methoxyflavone, this would involve the condensation of 2',5'-dihydroxyacetophenone (B116926) with 2-methoxybenzaldehyde.

The subsequent step involves the cyclization of the chalcone intermediate to the flavone. This transformation is an oxidation reaction that forms the heterocyclic C-ring. A variety of reagents have been developed to effect this cyclization, with iodine in dimethyl sulfoxide (B87167) (DMSO) being a widely used and effective system. innovareacademics.inmdpi.com The reaction is often heated to facilitate the cyclization. innovareacademics.in Alternative methods include the use of selenium dioxide or hydrogen peroxide in an alkaline medium (the Algar–Flynn–Oyamada reaction), though the latter can sometimes lead to the formation of flavonols (3-hydroxyflavones) as byproducts. nih.govmdpi.com Modern advancements have introduced microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nepjol.infouclan.ac.uk

Table 1: Common Reagents for Oxidative Cyclization of 2'-Hydroxychalcones to Flavones

| Reagent System | Conditions | Notes |

|---|---|---|

| I₂ in DMSO | Heating (e.g., 130-140°C) | A very common and reliable method. innovareacademics.in |

| H₂O₂ / OH⁻ | Alkaline (e.g., KOH) | Algar–Flynn–Oyamada (AFO) reaction; may yield flavonols. nih.govmdpi.com |

| SeO₂ | Inert solvent, reflux | A classical oxidant for this transformation. |

| ICl in DMSO | Ultrasound irradiation | An efficient method with reduced reaction times. nih.gov |

| Pd(OAc)₂ / Oxidant | Varies | Palladium-catalyzed oxidative cyclization offers an alternative route. rsc.org |

The general mechanism is thought to involve either an intramolecular oxo-Michael addition to form a flavanone (B1672756) that is then oxidized, or the formation of an enolate which is trapped and subsequently undergoes elimination to yield the flavone. chemijournal.com

The Baker-Venkataraman rearrangement is a cornerstone of flavone synthesis. wikipedia.orgresearchgate.net This reaction provides a reliable pathway to the 1-(2-hydroxyphenyl)-3-phenyl-1,3-dione intermediate, which readily undergoes acid-catalyzed cyclodehydration to furnish the flavone ring system. wikipedia.orgscispace.com

The sequence begins with the O-acylation of a 2'-hydroxyacetophenone with an aromatic acid chloride in the presence of a base like pyridine. researchgate.net For this compound, the starting materials would be a 2',5'-dihydroxyacetophenone (with the 5'-hydroxyl group selectively protected) and 2-methoxybenzoyl chloride. The resulting ester undergoes an intramolecular acyl transfer reaction when treated with a base such as potassium hydroxide (B78521) or sodamide, yielding the β-diketone after an acidic workup. uclan.ac.ukwikipedia.org

The final step is the cyclodehydration of the 1,3-diketone, typically by heating in an acidic medium like acetic acid with a catalytic amount of sulfuric acid, to form the flavone. wikipedia.org This method is highly adaptable for creating flavones with various substitution patterns on both the A and B rings. researchgate.netuclan.ac.uk

The general steps are:

Protection: Selective protection of the 5-hydroxyl group of 2',5'-dihydroxyacetophenone.

O-Acylation: Reaction of the remaining 2'-hydroxyl group with 2-methoxybenzoyl chloride to form an O-aroyl ester.

Rearrangement: Base-catalyzed rearrangement of the ester to form a 1,3-diketone.

Cyclodehydration: Acid-catalyzed ring closure of the diketone to form the flavone core.

Deprotection: Removal of the protecting group to reveal the 6-hydroxyl group.

Synthesis of Analogs for Structure-Activity Relationship Studies

The synthesis of analogs is fundamental to medicinal chemistry and is used to systematically investigate structure-activity relationships (SAR). By modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its effects. nih.govmdpi.com

The synthetic methods described above are readily adapted to produce a wide array of analogs. For example:

Positional Isomers: The Baker-Venkataraman and chalcone cyclization routes can use different isomers of hydroxyacetophenones or methoxybenzaldehydes to synthesize analogs where the -OH and -OCH₃ groups are at different positions on the A and B rings.

Functional Group Modification: The 6-hydroxyl group can be converted into other functionalities. For instance, it can be methylated to a 6-methoxy group, acetylated to a 6-acetoxy group, or sulfated to a flavone 6-sulfate. nih.gov A study investigating anti-inflammatory activity in kidney cells found that converting the 6-hydroxyl group of 6-hydroxyflavone (B191506) to a 6-methoxy group dramatically increased potency, highlighting the importance of this position for activity. nih.gov

B-Ring Substitution: Analogs with different substituents on the B-ring (e.g., chloro, fluoro, additional hydroxyl or methoxy (B1213986) groups) can be prepared by using the appropriately substituted benzaldehyde in the chalcone synthesis or benzoyl chloride in the Baker-Venkataraman synthesis. evitachem.com

Demethylation/Dehydroxylation: A 2'-methoxy group can be demethylated to a 2'-hydroxyl group using reagents like boron tribromide (BBr₃). Conversely, a hydroxyl group can be removed through a two-step process of conversion to a tosylate or triflate followed by reductive cleavage.

These systematic modifications allow for a detailed exploration of how size, electronics, and hydrogen-bonding capacity at different positions of the flavone scaffold influence its interaction with biological targets. researchgate.netiiarjournals.org

Table 3: Examples of Synthetic Analogs of 6-Hydroxyflavone for SAR Studies

| Parent Compound | Analog | Synthetic Modification | Purpose of Study |

|---|---|---|---|

| 6-Hydroxyflavone | 6-Methoxyflavone (B191845) | Methylation of the 6-OH group. nih.gov | Investigate the effect of H-bond donation vs. a neutral group on anti-inflammatory activity. nih.gov |

| 6-Hydroxyflavone | 6-Acetoxyflavone | Acetylation of the 6-OH group. nih.gov | Create a prodrug form or alter lipophilicity. nih.gov |

| 6-Hydroxyflavone | Flavone 6-sulfate | Sulfation of the 6-OH group. nih.gov | Introduce a charged, water-soluble group. nih.gov |

| 6-Hydroxyflavone | 4',6-Dihydroxyflavone | Use of 4-hydroxybenzaldehyde (B117250) in synthesis. | Study the influence of B-ring hydroxylation. |

| 2'-Methoxyflavone | 2'-Hydroxyflavone | Demethylation of the 2'-methoxy group. | Assess the importance of the methoxy group vs. a hydroxyl group at the 2' position. |

Biological Activities and Pharmacological Potentials in Pre Clinical Research

Antioxidant and Free Radical Scavenging Mechanisms

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS)

In vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are standard methods to determine the direct antioxidant capacity of a compound. These tests measure the ability of a substance to donate a hydrogen atom or an electron to neutralize stable free radicals, a process that can be quantified spectrophotometrically.

Currently, specific data from DPPH or ABTS assays quantifying the free radical scavenging activity of 6-Hydroxy-2'-methoxyflavone are not available in published pre-clinical research literature.

Cellular Antioxidant Pathway Modulation

Beyond direct radical scavenging, flavonoids can exert antioxidant effects by modulating endogenous cellular pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of various protective genes, including heme oxygenase-1 (HO-1).

At present, there are no specific pre-clinical studies that demonstrate or detail the modulation of cellular antioxidant pathways, such as the Nrf2/HO-1 system, by this compound.

Anti-Inflammatory Properties

The anti-inflammatory potential of flavonoids is a significant area of investigation. Research explores their ability to inhibit key inflammatory mediators and modulate the signaling cascades that orchestrate the inflammatory response.

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide)

Nitric oxide (NO) is a critical signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS) during inflammation, contributes to tissue damage. Many flavonoids are studied for their ability to inhibit NO production in inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages.

While direct studies on this compound are limited, research on the structurally similar compound, 6-methoxyflavone (B191845), provides insight into potential activity. In a study using rat kidney mesangial cells stimulated with LPS, 6-methoxyflavone was identified as a highly potent inhibitor of NO production. vcu.eduplos.orgnih.govresearchgate.net This effect was attributed to the inhibition of the downstream iNOS enzyme. vcu.eduplos.orgnih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for this activity was reported to be exceptionally low, indicating significant potency. vcu.eduplos.orgnih.govresearchgate.net

Table 1: Inhibitory Effect of 6-Methoxyflavone on NO Production (Data shown for a structurally related compound)

| Compound | Cell Line | Stimulant | IC50 (nM) | Source(s) |

|---|---|---|---|---|

| 6-Methoxyflavone | Rat Kidney Mesangial Cells | LPS | 192 | vcu.eduplos.orgnih.govresearchgate.net |

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, JAK/STAT, IkappaBzeta/C/EBPbeta)

The anti-inflammatory effects of compounds are often traced to their interaction with key signaling pathways that regulate the expression of pro-inflammatory genes.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Interestingly, the mechanism for the potent anti-inflammatory activity of the related compound 6-methoxyflavone in kidney mesangial cells was found to be independent of the NF-κB pathway. plos.org Unlike many other anti-inflammatory flavonoids that inhibit the phosphorylation of the p65 subunit of NF-κB, 6-methoxyflavone's action was pinpointed to the inhibition of downstream iNOS expression. plos.org

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial cascade that transmits information from extracellular cytokine signals into the nucleus, often leading to inflammation. There is currently no available research data on the effects of this compound on the JAK/STAT signaling pathway.

IkappaBzeta/C/EBPbeta Pathway: Information regarding the modulation of the IkappaBzeta/C/EBPbeta pathway by this compound is not available in current scientific literature.

Effects on Specific Cell Types (e.g., Kidney Mesangial Cells, Mast Cells)

Kidney Mesangial Cells: Inflammatory responses in kidney mesangial cells are pivotal in the pathogenesis of conditions like glomerulonephritis. vcu.eduplos.orgnih.govresearchgate.net Pre-clinical research has highlighted the potent anti-inflammatory activity of 6-hydroxyflavone (B191506) and its derivatives in these cells. vcu.eduplos.orgnih.govresearchgate.net Specifically, 6-methoxyflavone, a methylated derivative of 6-hydroxyflavone, was found to be the most potent derivative tested for inhibiting LPS-induced inflammation in rat mesangial cells. vcu.eduplos.orgnih.govresearchgate.net The study identified this class of flavones as a promising scaffold for developing agents for the prevention and treatment of nephritis. vcu.eduplos.orgnih.govresearchgate.net

Mast Cells: Mast cells are key effector cells in allergic and inflammatory reactions, releasing a host of mediators upon activation. Currently, there are no pre-clinical studies available that investigate the effects of this compound on the activation or degranulation of mast cells.

Antiproliferative and Anticancer Research

The anticancer potential of flavonoids, including methoxyflavone derivatives, is a significant area of pre-clinical research. The strategic placement of hydroxyl and methoxy (B1213986) groups on the flavone (B191248) backbone can greatly influence their biological activity, including their ability to inhibit cancer cell growth and induce cell death.

In Vitro Cytotoxicity and Growth Inhibition Studies on Cancer Cell Lines

The cytotoxic effects of methoxyflavones and their hydroxylated analogs have been evaluated against a variety of cancer cell lines. The presence and position of methoxy and hydroxyl groups play a crucial role in determining the antiproliferative potency. For instance, a review of methoxyflavone analogs highlighted that the balance between the hydrophobic interactions provided by methoxy groups and the hydrogen-bonding capacity of hydroxyl groups is critical for maximizing cytotoxicity. nih.gov

While specific IC50 values for this compound are not extensively documented in the reviewed literature, studies on structurally similar compounds provide valuable insights. For example, 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone demonstrated a strong cytotoxic effect on MCF-7 breast cancer cells with an IC50 value of 3.71 μM after 72 hours of treatment. mdpi.com In another study, 5,6′-dihydroxy-2′,3′-dimethoxyflavone showed moderate cytotoxic effects on SCC-25 oral squamous carcinoma cell lines with IC50 values of 78.2 μM and 40.6 μM after 24 and 48 hours of treatment, respectively. mdpi.com Conversely, some related compounds like 5-hydroxy-2′-methoxyflavone were found to be ineffective, with IC50 values exceeding 200 μM against the same cell line. mdpi.com

These findings underscore the importance of the specific substitution pattern on the flavone core for anticancer activity. The interplay between lipophilicity and polarity, influenced by the number and location of methoxy and hydroxyl groups, appears to be a key determinant of cytotoxic potential. nih.govmdpi.com

Table 1: In Vitro Cytotoxicity of Methoxyflavone Derivatives Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Treatment Duration (hours) | IC50 (μM) |

|---|---|---|---|

| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | MCF-7 (Breast) | 72 | 3.71 mdpi.com |

| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone) | MCF-7 (Breast) | 72 | 4.9 mdpi.com |

| 5,6′-dihydroxy-2′,3′-dimethoxyflavone | SCC-25 (Oral) | 24 | 78.2 mdpi.com |

| 5,6′-dihydroxy-2′,3′-dimethoxyflavone | SCC-25 (Oral) | 48 | 40.6 mdpi.com |

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Pathway)

Flavonoids are known to induce apoptosis in cancer cells through various signaling pathways. The two primary pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executive enzymes of apoptosis. mdpi.com

Research on polymethoxyflavones (PMFs) has shown that hydroxylation is critical for enhancing their proapoptotic activity. nih.gov One of the proposed mechanisms involves the modulation of intracellular calcium levels. Certain hydroxylated PMFs have been found to induce a sustained increase in intracellular Ca2+, which in turn activates Ca2+-dependent apoptotic proteases like μ-calpain and caspase-12. nih.govacs.org This suggests that the cellular Ca2+ modulating activity of these flavonoids is a key part of their apoptotic mechanism. nih.govacs.org

Furthermore, methoxyflavone derivatives have been shown to enhance TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis in human leukemic cells. nih.gov This sensitization to TRAIL can occur through both the death receptor and mitochondrial pathways. nih.gov The mitochondrial pathway is often regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). mdpi.com Flavonoids can modulate the expression of these proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the downstream executioner caspase-3. mdpi.com

While direct studies on the apoptosis induction pathways of this compound are limited, the existing research on related hydroxylated and methoxylated flavonoids points towards the involvement of caspase activation and the mitochondrial pathway as likely mechanisms of action.

Cell Cycle Modulation (e.g., G1, S-phase Arrest)

In addition to inducing apoptosis, flavonoids can exert their antiproliferative effects by interfering with the cell cycle progression of cancer cells. A study on 6-methoxyflavone, a compound structurally very similar to this compound, demonstrated its ability to inhibit the proliferation of HeLa human cervical cancer cells by inducing S-phase arrest. nih.govnih.gov

The mechanism of this S-phase arrest was found to be mediated through the CCNA2/CDK2/p21CIP1 signaling pathway. nih.govnih.gov Molecular docking studies revealed that 6-methoxyflavone has a strong affinity for and inhibitory effect on cyclin-dependent kinase 2 (CDK2). nih.govnih.gov By inhibiting CDK2, 6-methoxyflavone disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the S-phase and thereby preventing cell division. nih.govnih.gov This research highlights a specific molecular target for a closely related methoxyflavone and suggests a plausible mechanism by which this compound might exert its antiproliferative effects.

Neuroprotective Effects in Research Models

Another study investigating 5,7-dimethoxyflavone (B190784) and 5,7,4'-trimethoxyflavone in memory-impaired mice suggested that these methoxyflavones exert neuroprotective effects through their interaction with neurotransmission and by reducing inflammation. nih.gov These findings suggest that methoxyflavones, as a class, may possess neuroprotective properties, although further research is needed to specifically evaluate the potential of this compound in various neurodegenerative disease models.

Antimicrobial Research Activities

Flavonoids have been recognized for their broad-spectrum antimicrobial properties. Research on synthetic 2',4',6'-trioxygenated flavones has demonstrated their activity against various human pathogenic bacteria. scialert.net In one study, two such flavones showed antibacterial activity, with one compound exhibiting moderate effects. scialert.net The minimum inhibitory concentration (MIC) for one of these flavones was determined to be 256 μg/mL against Bacillus subtilis and Pseudomonas aeruginosa, while the other had a MIC of 64 μg/mL against the same bacteria. scialert.net

A study on flavone and its hydroxylated derivatives, including 6-hydroxyflavone, reported moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com The MIC50 for the hydroxylated derivatives was found to be 200 μg/mL. mdpi.com It was also noted that hydroxylated flavone derivatives can enhance antifungal and antibiofilm activities against Candida albicans. nih.gov

These studies on closely related compounds suggest that this compound may also possess antimicrobial properties. However, specific studies are required to determine its spectrum of activity and potency against a range of microbial pathogens.

Table 2: Antimicrobial Activity of Related Flavonoid Compounds

| Compound | Microorganism | Activity Type | Concentration/Result |

|---|---|---|---|

| 2',4',6'-trimethoxyflavone | Bacillus subtilis | MIC | 256 µg/mL scialert.net |

| 2',4',6'-trimethoxyflavone | Pseudomonas aeruginosa | MIC | 256 µg/mL scialert.net |

| 7-benzyloxy-2′,4′,6′-trimethoxyflavone | Bacillus subtilis | MIC | 64 µg/mL scialert.net |

| 7-benzyloxy-2′,4′,6′-trimethoxyflavone | Pseudomonas aeruginosa | MIC | 64 µg/mL scialert.net |

Enzyme Inhibition Studies

The ability of flavonoids to inhibit various enzymes is a key aspect of their pharmacological potential. An in vitro investigation into the inhibition of cytochrome P450 (P450) 2C9 by a series of flavones found that 6-hydroxyflavone acts as a noncompetitive inhibitor of this enzyme. researchgate.net Computer docking simulations suggested that the noncompetitive binding site of 6-hydroxyflavone is located beside Phe100, which is similar to the allosteric binding site of warfarin. researchgate.net

Human P450 enzymes, particularly those in the CYP1 family, are also known to catalyze the O-demethylation of methoxyflavones, which can lead to the formation of active metabolites that inhibit the proliferation of human cancer cells. nih.gov Furthermore, various flavonoids have been shown to inhibit other enzymes, such as xanthine (B1682287) oxidase and collagenase. mdpi.com For example, apigenin (B1666066) and luteolin (B72000) have demonstrated specific inhibition of collagenase.

While there is no specific data on the enzyme inhibitory profile of this compound, the findings for 6-hydroxyflavone's noncompetitive inhibition of CYP2C9 suggest a potential for interaction with this important drug-metabolizing enzyme.

Table 3: Enzyme Inhibition by Related Flavonoid Compounds

| Compound | Enzyme | Inhibition Type |

|---|---|---|

| 6-hydroxyflavone | Cytochrome P450 2C9 | Noncompetitive researchgate.net |

| Apigenin | Collagenase | Inhibitor |

| Luteolin | Collagenase | Inhibitor |

| Quercetin | Xanthine Oxidase | Inhibitor mdpi.com |

Structure Activity Relationship Sar Studies of 6 Hydroxy 2 Methoxyflavone and Its Analogs

Correlative Analyses Between Structural Features and Pharmacological Potency

To move beyond qualitative observations, researchers employ computational methods to establish quantitative correlations between a flavonoid's structural attributes and its pharmacological potency. These analyses provide deeper insights and predictive power for designing novel derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov For flavonoids, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to model antioxidant activity. analchemres.org

These models analyze the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of a series of molecules. analchemres.org For a set of flavonoids, a CoMSIA model indicated that hydrogen-bond donor and electrostatic fields were the key components for predicting antioxidant capacity. analchemres.org The resulting contour maps from these analyses can provide valuable insights, suggesting where modifications to the flavonoid structure—such as adding or removing certain functional groups—could enhance activity. analchemres.org QSAR models have been developed to predict various activities, including antigenotoxic potential and anti-HBV activity, demonstrating robust performance with high predictive power. plos.orguantwerpen.be

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. It serves as a template for designing or screening for new active compounds.

For flavonoid derivatives, several pharmacophore models have been developed for different targets:

Aromatase Inhibition: A study identified a pharmacophore for aromatase inhibitors that includes a hydrogen bond acceptor, a hydrophobic feature, and an aromatic ring, emphasizing the importance of the core flavone (B191248) ring and molecular lipophilicity. technologynetworks.com

α-Glucosidase Inhibition: A statistically significant pharmacophore model (AADR1) for flavonoids acting as α-glucosidase inhibitors was developed. researchgate.net It consists of four key features: two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring. researchgate.net

General Features: It is well-established that the double bond between C2-C3 and the carbonyl group at C4 of the C-ring are crucial pharmacophoric elements for the biological activity of many flavonoids. researchgate.net

These models provide a blueprint of the necessary interactions between the flavonoid and its biological target, guiding the rational design of new derivatives with improved potency.

| Target/Activity | Identified Pharmacophore Features | Reference |

|---|---|---|

| Aromatase Inhibition | Hydrogen Bond Acceptor, Hydrophobic Region, Aromatic Ring | technologynetworks.com |

| α-Glucosidase Inhibition | 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 1 Aromatic Ring (Model AADR1) | researchgate.net |

| General Flavonoid Bioactivity | C2-C3 Double Bond, C4-Carbonyl Group | researchgate.net |

Stereochemical and Conformational Aspects on Activity

While the core flavone skeleton is largely planar, the three-dimensional structure (stereochemistry) and rotational flexibility (conformation) of the molecule can significantly impact its biological activity. The key conformational feature in flavones is the rotation of the B-ring relative to the rest of the molecule around the C2-C1' single bond.

Advanced Analytical Methodologies for Research Assessment

Chromatographic-Mass Spectrometric Integration (e.g., UHPLC-MS, GC-MS)

The combination of chromatography with mass spectrometry is a cornerstone for the analysis of flavonoids like 6-Hydroxy-2'-methoxyflavone. These hyphenated techniques allow for the separation of the compound from complex mixtures, followed by its sensitive and specific detection and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for analyzing hydroxylated flavonoids. In a typical workflow, the compound is first separated from a sample matrix using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). The separated compound then enters a mass spectrometer, where it is ionized and fragmented. For instance, in the analysis of hydroxylated flavanones, a closely related class of compounds, LC-MS/MS is used to identify various oxidative products. nih.govnih.gov The analysis involves monitoring for specific parent molecular ions and their characteristic fragment ions. nih.gov For example, analysis can be performed by detecting parent ions at specific mass-to-charge ratios (m/z), such as m/z 257 for di-hydroxylated flavanones and m/z 255 for di-hydroxylated flavones. nih.govnih.gov This approach provides structural information based on fragmentation patterns, enabling the identification of metabolites. nih.govnih.gov Quantitative analysis of hydroxylated polymethoxyflavones in extracts is also commonly performed using HPLC with UV detection. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique, particularly for volatile or derivatized flavonoids. In GC-MS, compounds are separated based on their boiling points and polarity in a gas chromatograph before being detected by a mass spectrometer. mdpi.com Electron ionization (EI) is a frequently used ionization method because the resulting mass spectra can be compared against extensive libraries for compound identification. mdpi.com GC-MS has been successfully employed to identify hydroxyl-polymethoxyflavones in natural extracts like tangerine oil. researchgate.net

These integrated methods offer high sensitivity and selectivity, making them indispensable for pharmacokinetic studies, metabolite identification, and quality control of this compound.

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are critical for the unambiguous confirmation of the molecular structure of this compound. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the determination of its elemental composition. scielo.org.bo Tandem MS (MS-MS) experiments further elucidate the structure by fragmenting the molecule and analyzing the resulting pieces. For this compound, MS-MS data reveals characteristic fragmentation patterns. nih.gov

| Parameter | Value ([M+H]+ Precursor) | Value ([M-H]- Precursor) |

|---|---|---|

| Instrument Type | Ion Trap | Ion Trap |

| Precursor Type | [M+H]+ | [M-H]- |

| Precursor m/z | 269.0808 | 267.0663 |

| Top Peak m/z | 254 | 252 |

| 2nd Highest Peak m/z | 269 | 235 |

| 3rd Highest Peak m/z | 255 | 208.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structure elucidation. 1D NMR techniques like ¹H NMR and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively. up.ac.za 2D NMR experiments, such as COSY and HMBC, establish the connectivity between atoms, allowing for the complete assembly of the molecular structure. scielo.org.boup.ac.za For flavonoids, the patterns of aromatic protons in the ¹H NMR spectrum reveal the substitution patterns on the A and B rings. up.ac.za

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum for this compound shows characteristic absorption bands corresponding to hydroxyl (-OH) and carbonyl (C=O) groups, which are key features of its flavone (B191248) structure. nih.gov

| Parameter | Details |

|---|---|

| Instrument Name | Bio-Rad FTS |

| Technique | ATR-Neat |

| Source of Spectrum | Forensic Spectral Research |

Biochemical and Cell-Based Assay Systems for Activity Validation

To understand the biological relevance of this compound, its effects are tested in various biochemical and cellular assay systems. These assays are crucial for validating its potential therapeutic activities, such as anti-inflammatory or anticancer effects. biosynth.com

Cell viability assays are fundamental in toxicology and pharmacology to determine a compound's effect on cell survival and growth.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. nih.gov In this assay, viable cells with active mitochondria contain dehydrogenase enzymes that convert the yellow MTT salt into purple formazan (B1609692) crystals. The amount of formazan produced, which is measured spectrophotometrically after solubilization, is proportional to the number of living cells. nih.gov This assay is frequently used to determine the cytotoxic effects of methoxyflavone derivatives on various cell lines. nih.govsilae.it Researchers can calculate key parameters like the IC50 value (the concentration of a compound that inhibits cell viability by 50%) from the dose-response curves generated by the MTT assay. silae.it

These assays provide insights into the specific molecular mechanisms through which this compound exerts its biological effects.

Enzyme Activity Assays: These assays measure the ability of a compound to modulate the activity of a specific enzyme. thermofisher.cn Many flavonoids are known to be potent enzyme inhibitors. For example, related methoxyflavones have been shown to inhibit enzymes like cathepsins B and L and inducible NO synthase. nih.govresearchgate.net The assay typically involves incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation is then measured, often using spectrophotometric or fluorometric methods, to determine the extent of inhibition or activation. thermofisher.cn

Reporter Gene Assays: Reporter gene assays are versatile tools used to study the regulation of gene expression. nih.gov In these systems, the regulatory sequence of a gene of interest is linked to a "reporter gene" that encodes an easily detectable protein, such as luciferase or aequorin. nih.gov Cells containing this construct are then treated with the test compound. If the compound activates or inhibits the signaling pathway that controls the gene of interest, it will lead to a corresponding change in the expression of the reporter protein, which can be quantified. nih.gov These assays are valuable for screening compounds that affect specific cellular signaling pathways and can be adapted for high-throughput screening. nih.gov

Future Directions and Research Perspectives

Elucidation of Undiscovered Biological Activities

While flavonoids, in general, are known for a multitude of biological activities including antioxidant, anti-inflammatory, and anticancer effects, the specific profile of 6-hydroxy-2'-methoxyflavone is still emerging nih.govmdpi.comsemanticscholar.orgnih.gov. Future research will likely focus on screening this compound against a broader array of biological targets to uncover novel therapeutic applications.

Key areas for exploration include:

Neuroprotection: Investigating its potential to mitigate neuroinflammatory processes and oxidative stress in models of neurodegenerative diseases.

Cardioprotection: Assessing its effects on cardiovascular health, including its potential role in modulating pathways related to heart disease nih.gov.

Antiviral and Antimicrobial Properties: Given that plants synthesize flavonoids in response to microbial infections, exploring the efficacy of this compound against various pathogens is a logical next step nih.gov.

Metabolic Disorders: Examining its influence on metabolic pathways, with potential implications for conditions like diabetes.

The structural characteristics of flavonoids are intricately linked to their biological functions; even minor alterations in molecular composition can profoundly affect their physicochemical properties and subsequent biological activities researchgate.net. Therefore, focused studies are essential to distinguish the unique activities of this specific methoxyflavone from the broader flavonoid class.

Identification of Novel Molecular Targets

A critical avenue of future research is the identification of specific molecular targets through which this compound exerts its effects. The presence and position of methoxy (B1213986) and hydroxy groups can significantly influence how the molecule interacts with biological targets like enzymes or cellular receptors mdpi.comscilit.com. The methoxy group, in particular, can enhance lipophilicity, potentially improving the compound's ability to cross cell membranes and interact with intracellular targets mdpi.com.

Future investigations will likely employ a range of techniques to pinpoint these targets:

Affinity Chromatography and Proteomics: To isolate and identify proteins that directly bind to the compound.

Genetic and Molecular Biology Approaches: To validate target engagement and understand the downstream consequences of these interactions in cellular models.

In Silico Target Prediction: Utilizing computational algorithms to screen vast databases of protein structures and predict potential binding partners based on the flavonoid's chemical structure. For instance, the anticancer activity of methoxyflavones is linked to their ability to target specific protein markers and activate downstream signaling pathways leading to cell death mdpi.comscilit.com. Identifying these specific markers for this compound is a key future goal.

Development of this compound as a Research Probe or Lead Compound

A "lead" compound is a molecule that displays a pharmacological or biological activity and serves as the starting point for developing a final drug technologynetworks.com. Due to its unique structure and potential for diverse biological activities, this compound is a promising candidate for development as both a research probe and a lead compound for drug discovery technologynetworks.com.

As a Research Probe: It can be used as a chemical tool to investigate specific biological pathways. By understanding its mechanism of action, researchers can use it to modulate and study cellular processes in detail.

As a Lead Compound: Its core structure can be systematically modified through medicinal chemistry to enhance its potency, selectivity, and pharmacokinetic properties nih.gov. The synergistic role of hydroxy and methoxy groups is a key area of interest, as their interplay can be optimized to improve cytotoxicity against cancer cells or to fine-tune other biological effects mdpi.com. Structure-activity relationship (SAR) studies will be crucial to guide the optimization process, suggesting ideal positioning of functional groups to balance lipophilicity and hydrogen bonding capacity for targeting specific diseases mdpi.comscilit.com.

Advanced Computational and In Silico Modeling for Flavone (B191248) Research

Computational approaches have revolutionized drug discovery and are particularly well-suited for studying natural products like flavonoids mdpi.com. In silico methods allow for the rapid and cost-effective prediction of a compound's properties and interactions, guiding further experimental work binasss.sa.crmdpi.com.

Future research on this compound will heavily rely on these techniques:

Molecular Docking: This technique predicts how this compound binds to the active site of a target protein, providing insights into its mechanism of action. Studies on other methoxyflavones have used docking to understand their interaction with cancer-related proteins like the estrogen receptor (ER-α) and epidermal growth factor receptor (EGFR) nih.gov.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the flavonoid-protein complex over time, confirming the stability of the interaction nih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of new derivatives of this compound based on their chemical structures.

Pharmacokinetic Modeling (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the drug development process.

Below is a table illustrating the types of biological activities that can be predicted for flavonoids using in silico tools, based on findings for the related compound 6-hydroxyflavone (B191506).

| Predicted Biological Activity | Probability to be Active (Pa) |

| Membrane permeability inhibitor | > 0.85 |

| Kinase Inhibitor | > 0.80 |

| Vasoprotective | > 0.80 |

| Antimutagenic | > 0.80 |

| Peroxidase inhibitor | > 0.75 |

| Anaphylatoxin receptor antagonist | > 0.75 |

| (Data based on in silico predictions for the related compound 6-hydroxyflavone) mdpi.com |

Integration with Systems Biology and Network Pharmacology Approaches

Modern drug discovery is shifting from a "one drug, one target" model to a more holistic "network-based" approach that considers the complex web of interactions within a biological system researchgate.net. Systems biology and network pharmacology are powerful disciplines for understanding the multifaceted effects of compounds like flavonoids, which often act on multiple targets simultaneously mdpi.combinasss.sa.cr.

This integrated approach involves several stages:

Target Identification: Identifying the potential protein targets of this compound using computational databases and experimental data mdpi.com.

Network Construction: Building "drug-target-disease" interaction networks to visualize the complex relationships between the flavonoid, its targets, and specific disease pathways frontiersin.org.

Pathway and Enrichment Analysis: Analyzing these networks to identify the key biological pathways and cellular processes that are modulated by the compound. This can reveal the mechanisms underlying its therapeutic effects mdpi.comfrontiersin.org.

By integrating multi-omics data (genomics, proteomics, metabolomics) with network pharmacology, researchers can build comprehensive models of how this compound influences cellular systems researchgate.netmdpi.com. This approach is invaluable for elucidating the compound's mechanism of action, predicting its efficacy and potential side effects, and identifying opportunities for combination therapies binasss.sa.crfrontiersin.org.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Hydroxy-2'-methoxyflavone, and what are their efficiency metrics?

- Methodology : Traditional methods for flavones include the Baker-Venkataraman synthesis (acylative Fries rearrangement followed by cyclization) or acid-catalyzed cyclization of chalcone precursors. For this compound, hydroxyl and methoxy group positioning requires selective protection/deprotection steps. Efficiency metrics (yield, purity) depend on solvent choice (e.g., ethanol for cyclization), catalyst (e.g., H₂SO₄), and reaction time. Post-synthesis, confirm structure via X-ray crystallography, as demonstrated for structurally similar flavones .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in flavone backbone).

- UV-Vis : Absorption bands near 250–350 nm confirm π→π* transitions in the chromone system.

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (C₁₆H₁₂O₄; calc. 268.26 g/mol).

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, critical for understanding molecular interactions .

Q. What chromatographic methods are recommended for purity assessment?

- Methodology : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid). UV detection at 254–280 nm is optimal for flavones. Calibrate against a certified reference standard and validate purity ≥95%, as applied to analogous methoxyflavones .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

- Methodology : Apply Design of Experiments (DOE) to optimize parameters:

- Catalyst Loading : Test H₂SO₄ (0.5–2.0 eq.) in cyclization steps.

- Temperature : Elevated temps (80–100°C) may accelerate cyclization but risk decomposition.

- Protecting Groups : Use acetyl or benzyl groups to shield hydroxyl moieties during synthesis. Monitor reaction progress via TLC/HPLC and quantify impurities using area normalization .

Q. How to resolve contradictions in bioactivity data across cellular models?

- Methodology :

- Standardize Assays : Use identical cell lines (e.g., HepG2 for liver studies), passage numbers, and serum-free conditions.

- Compound Stability : Pre-test stability in culture media (e.g., via HPLC) to exclude degradation artifacts.

- Dose-Response Curves : Compare EC₅₀ values across studies; discrepancies may arise from differential metabolite formation or cellular uptake .

Q. How does the crystal structure inform molecular interactions in enzyme binding?

- Methodology : Analyze X-ray data (e.g., dihedral angles, hydrogen bonds) to model ligand-receptor interactions. For example, the 6-hydroxy group may form hydrogen bonds with catalytic residues in enzymes like CYP450, while the methoxy group enhances hydrophobic packing. Validate via molecular docking (AutoDock Vina) and compare with mutagenesis studies .

Q. What are the optimal storage conditions for long-term stability?

- Methodology : Store lyophilized compound at -20°C in amber vials under argon. For solutions, use anhydrous DMSO (stored at -80°C) and avoid freeze-thaw cycles. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .

Q. What orthogonal methods validate identity in complex matrices?

- Methodology : Combine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.